molecular formula C12H11BrN2OS B5704444 N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea

N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea

Cat. No. B5704444
M. Wt: 311.20 g/mol
InChI Key: PKSMEZHSVZEMAD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea, also known as FPMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FPMT is a thiourea derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea is not well understood. However, studies have shown that N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea has the potential to inhibit the growth of cancer cells by inducing apoptosis. N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea has also been shown to exhibit anti-inflammatory and antioxidant activities.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea has been shown to exhibit various biochemical and physiological effects. Studies have shown that N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea has the potential to inhibit the growth of cancer cells, reduce inflammation, and exhibit antioxidant properties. Moreover, N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea has been shown to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. Moreover, N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea is stable under various conditions and can be stored for long periods. However, N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in aqueous solutions. Moreover, N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea can be toxic in high concentrations, which requires caution when handling the compound.

Future Directions

N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea has several potential future directions. It can be used as a ligand in the synthesis of metal complexes with potential applications in catalysis and biological activities. Moreover, N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea can be used as a precursor in the synthesis of other thiourea derivatives with potential applications in medicinal chemistry. Additionally, N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea can be used as a reagent in the synthesis of organic compounds with potential applications in material science. Further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea and its potential applications.
Conclusion:
In conclusion, N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea is a thiourea derivative that has gained significant attention in the scientific community due to its potential applications in various research fields. N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea can be synthesized using various methods and has several advantages and limitations for lab experiments. N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea has been shown to exhibit various biochemical and physiological effects and has several potential future directions. Further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea and its potential applications in various research fields.

Synthesis Methods

N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea can be synthesized using various methods. One method involves the reaction of 2-furylacetonitrile with thiourea in the presence of hydrobromic acid to obtain 2-(furylmethylthio)acetamide. The resulting compound is then reacted with 4-bromobenzenesulfonyl chloride to obtain N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea. Another method involves the reaction of 2-furylacetonitrile with thiourea in the presence of potassium carbonate to obtain 2-(furylmethylthio)acetamide, which is then reacted with 4-bromobenzoyl chloride to obtain N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea.

Scientific Research Applications

N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea has been widely used in various scientific research fields due to its potential applications. It has been used as a ligand in the synthesis of metal complexes for catalytic and biological activities. N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea has also been used as a precursor in the synthesis of other thiourea derivatives with potential applications in medicinal chemistry. Moreover, N-(4-bromophenyl)-N'-(2-furylmethyl)thiourea has been used as a reagent in the synthesis of organic compounds with potential applications in material science.

properties

IUPAC Name

1-(4-bromophenyl)-3-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS/c13-9-3-5-10(6-4-9)15-12(17)14-8-11-2-1-7-16-11/h1-7H,8H2,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSMEZHSVZEMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-(furan-2-ylmethyl)thiourea

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